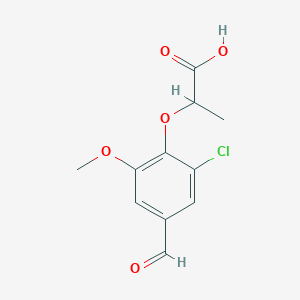

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid

Description

Density Functional Theory Calculations

Density Functional Theory represents the current standard for quantum mechanical calculations of organic molecules, providing an optimal balance between computational efficiency and chemical accuracy. These calculations enable the determination of optimized molecular geometries, vibrational frequencies, and electronic properties for this compound. The method excels at predicting ground-state properties and has proven particularly effective for systems containing multiple functional groups and heteroatoms.

The choice of exchange-correlation functional significantly influences the accuracy of Density Functional Theory calculations for phenoxypropanoic acid derivatives. Hybrid functionals, such as B3LYP, have demonstrated reliable performance for predicting molecular geometries and energetics of organic acids. More advanced functionals incorporating dispersion corrections provide enhanced accuracy for systems where weak intermolecular interactions play important roles in determining molecular conformation and crystal packing.

| Density Functional Theory Parameter | Typical Value | Property Calculated |

|---|---|---|

| Bond Lengths | ±0.02 Å | Molecular geometry |

| Bond Angles | ±2° | Conformational preferences |

| Vibrational Frequencies | ±50 cm⁻¹ | Molecular dynamics |

| Electronic Energy | Sub-kcal/mol | Relative stability |

| Dipole Moment | ±0.5 D | Electronic distribution |

Density Functional Theory calculations reveal the preferred conformational arrangements of the flexible propanoic acid side chain and its orientation relative to the substituted aromatic ring. The computational results indicate that steric interactions between the chlorine substituent and the propanoic acid chain influence the overall molecular geometry. Electronic effects from the formyl and methoxy groups create additional constraints on the preferred conformational space, leading to well-defined energy minima for specific molecular arrangements.

The calculations provide detailed information about the electronic structure of the compound, including atomic charges, bond orders, and electron density distributions. The electron-withdrawing effects of the chlorine and formyl groups contrast with the electron-donating influence of the methoxy substituent, creating a complex electronic environment within the aromatic ring. These electronic effects have important implications for chemical reactivity and potential intermolecular interactions.

Molecular Orbital Analysis

Molecular orbital analysis provides fundamental insights into the electronic structure and chemical bonding patterns within this compound. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining chemical reactivity and electronic properties. Analysis of these orbitals reveals the sites most likely to participate in chemical reactions and the preferred pathways for electron transfer processes.

The molecular orbital calculations demonstrate the significant contribution of the aromatic ring system to both the highest occupied and lowest unoccupied molecular orbitals. The presence of multiple substituents creates a complex pattern of orbital mixing and energy level splitting that influences the overall electronic behavior of the molecule. The formyl group introduces low-lying empty orbitals that can serve as electron acceptor sites, while the aromatic ring provides electron-rich regions for nucleophilic attack.

The molecular orbital analysis reveals important information about the conjugation patterns within the molecule, particularly the electronic communication between the aromatic ring and the attached functional groups. The methoxy group exhibits significant orbital overlap with the aromatic system, contributing electron density to the ring. The chlorine substituent introduces both inductive and mesomeric effects that alter the electronic distribution throughout the aromatic system.

| Molecular Orbital Property | Characteristic | Chemical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Electron donor ability | Oxidation potential |

| Lowest Unoccupied Molecular Orbital Energy | Electron acceptor ability | Reduction potential |

| Energy Gap | Electronic excitation | Optical properties |

| Orbital Localization | Reactivity sites | Chemical selectivity |

| Charge Distribution | Electrostatic interactions | Intermolecular forces |

The computational analysis provides detailed predictions of molecular properties that complement experimental observations and guide further research directions. The integration of Density Functional Theory calculations with molecular orbital analysis creates a comprehensive picture of the electronic structure and chemical behavior of this important phenoxypropanoic acid derivative.

Comparative Structural Analysis with Related Phenoxypropanoic Acid Derivatives

The structural characteristics of this compound can be best understood through systematic comparison with related phenoxypropanoic acid derivatives, revealing the influence of specific substituents on molecular geometry and properties. This comparative approach provides insights into structure-activity relationships and enables the identification of key structural features that determine chemical and biological behavior. The analysis encompasses both closely related analogs and more distant structural relatives within the phenoxy acid family.

Properties

IUPAC Name |

2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO5/c1-6(11(14)15)17-10-8(12)3-7(5-13)4-9(10)16-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSGDLPBDMUJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1Cl)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394845 | |

| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590395-58-7 | |

| Record name | 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590395-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Reagents

- Substituted phenol precursor: 2-chloro-4-formyl-6-methoxyphenol or related chlorinated methoxyphenols.

- Propanoic acid derivative: S-methyl 2-chloropropionate or its analogs.

- Base: Sodium hydroxide (NaOH) for nucleophilic substitution.

- Acid: Hydrochloric acid (HCl) for pH adjustment and precipitation.

- Extraction solvent: 4-methyl-2-pentanone (methyl isobutyl ketone) for phase separation.

General Synthetic Procedure

Based on a closely related patented method for preparing 2-(4-methoxyphenoxy)propanoic acids, the preparation involves the following steps:

| Step | Process Description | Conditions & Notes |

|---|---|---|

| 1 | Raw material preparation: Weigh and prepare phenol derivative, S-methyl 2-chloropropionate, sodium hydroxide, and hydrochloric acid in precise stoichiometric ratios. | Purity of reagents ≥ 99%; HCl ≥ 30% purity. |

| 2 | Nucleophilic substitution reaction: Add phenol and S-methyl 2-chloropropionate to a reaction vessel, then add sodium hydroxide in batches. Heat the mixture to 70–81 °C and maintain for 8 hours to allow ether bond formation between phenol oxygen and propanoate moiety. | Temperature control critical for reaction yield. |

| 3 | pH adjustment: Cool the reaction mixture to room temperature, then add hydrochloric acid to adjust pH to 5–6, facilitating conversion of excess phenolate salts back to phenol. | Weakly acidic environment to avoid side reactions. |

| 4 | Liquid-liquid extraction: Add 4-methyl-2-pentanone to the reaction mixture to separate organic and aqueous phases. The organic phase contains unreacted phenol and extraction solvent; the aqueous phase contains the intermediate product, methanol, and salts. | Efficient phase separation enhances purity. |

| 5 | Isolation of intermediate: Separate the organic phase and remove solvent by vacuum distillation. Crystallize phenol if needed. | Vacuum distillation prevents thermal decomposition. |

| 6 | Acid precipitation of final product: Add hydrochloric acid to the aqueous phase to lower pH to 1–2, inducing precipitation of 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid. Filter and dry the precipitate. | Acidic precipitation is key for product isolation. |

Reaction Scheme Summary

The synthetic transformation can be summarized as:

$$

\text{2-chloro-4-formyl-6-methoxyphenol} + \text{S-methyl 2-chloropropionate} \xrightarrow[\text{NaOH}]{70-81^\circ C, 8h} \text{Intermediate phenoxypropanoate salt} \xrightarrow[\text{HCl, pH 1-2}]{\text{acidification}} \text{this compound}

$$

Analytical Data and Purity

- The final product typically achieves ≥95% purity as indicated by supplier data for similar compounds.

- Purity is confirmed by chromatographic methods (HPLC) and spectroscopic analysis (NMR, IR).

- The compound is isolated as a powder, stable at room temperature.

Advantages and Industrial Applicability

- The described method is simple and cost-effective , relying on readily available reagents.

- The process uses mild reaction conditions (moderate temperature and pH), minimizing degradation.

- The use of liquid-liquid extraction and acid precipitation allows for efficient purification.

- The method is suitable for large-scale industrial production due to operational simplicity and low pollution.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Phenol derivative purity | ≥ 99% |

| S-methyl 2-chloropropionate purity | ≥ 99% |

| Sodium hydroxide purity | ≥ 99% |

| Hydrochloric acid purity | ≥ 30% |

| Reaction temperature | 70–81 °C |

| Reaction time | 8 hours |

| pH during acidification | 1–2 for precipitation |

| Extraction solvent | 4-methyl-2-pentanone |

| Product purity | ≥ 95% |

| Physical form | Powder |

| Storage temperature | Room temperature |

Research Findings and Notes

- The reaction proceeds via nucleophilic aromatic substitution on the chlorinated phenol with the propanoate ester under basic conditions.

- Maintaining the pH in a weakly acidic range after the reaction prevents side reactions and facilitates phase separation.

- The use of 4-methyl-2-pentanone as an extraction solvent is effective due to its immiscibility with water and ability to dissolve organic impurities.

- Acid precipitation is a critical step to isolate the target acid in high purity.

- The method has been patented (CN102775297A) and cited by subsequent research, confirming its reliability and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-(2-Chloro-4-carboxy-6-methoxyphenoxy)propanoic acid.

Reduction: 2-(2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoic acid.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the phenoxy-carboxylic acid scaffold but differ in substituent types, positions, and chain lengths. These variations significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Reactivity and Functional Group Influence

- Formyl Group (CHO): Present in the target compound and analogs (e.g., 812642-72-1), the formyl group enables condensation reactions (e.g., with amines to form imines), making these compounds valuable for synthesizing heterocycles or drug candidates .

- Nitro Group (NO₂): In 812642-72-1, the nitro group introduces strong electron-withdrawing effects, increasing susceptibility to nucleophilic substitution compared to methoxy (electron-donating) substituents in the target compound .

Physicochemical Properties

- Solubility: The target compound’s propanoic acid chain and polar substituents (Cl, OCH₃) likely enhance water solubility compared to MCPP, which lacks polar groups beyond Cl and CH₃ .

- Melting Points: Longer chains (propanoic vs. acetic acid) increase molecular weight and may raise melting points, though experimental data are needed for confirmation.

Biological Activity

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a synthetic organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of a chloro group, a formyl group, and a methoxy group on a phenoxy ring, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHClO

- Molar Mass : Approximately 233.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro group may participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity and interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, in studies involving peripheral blood mononuclear cells (PBMC), compounds structurally related to this compound showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 44–60% | Not specified |

| Ibuprofen (control) | 96.01% | Not specified |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy against particular pathogens is limited.

Cytotoxicity Studies

Cytotoxicity assessments have shown that derivatives of this compound display low toxicity levels in vitro, with cell viability rates comparable to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anti-inflammatory Effects : A study demonstrated that at concentrations up to 100 µg/mL, derivatives reduced TNF-α production significantly, indicating their potential as anti-inflammatory agents.

- Synthesis and Derivatives : The compound serves as an intermediate in synthesizing more complex organic molecules, which may enhance its therapeutic applications in drug development and agrochemicals .

- Biological Interactions : Interaction studies have focused on its reactivity with biological macromolecules, emphasizing the importance of understanding these interactions for assessing safety and efficacy .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, and how can researchers address variability in yield?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

- Temperature : Elevated temperatures (80–120°C) may accelerate coupling but risk side reactions (e.g., formyl group degradation) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., dichloromethane) improve selectivity in halogenation steps .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for aryl ether formation, with monitoring via TLC or HPLC to track progress .

Table 1: Example Reaction Parameters from Analogous Compounds

| Step | Solvent | Temp (°C) | Catalyst | Yield Range | Reference |

|---|---|---|---|---|---|

| Phenolic Coupling | DMF | 100 | K₂CO₃ | 60–75% | |

| Chlorination | CH₂Cl₂ | 40 | SOCl₂ | 85–90% |

Recommendation : Employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to isolate high-purity product .

Q. Q2. What analytical techniques are most reliable for structural characterization of this compound, especially given its multiple functional groups?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), formyl (δ ~9.8 ppm), and propanoic acid (δ 2.5–3.0 ppm) groups. Compare with spectral data of structural analogs (e.g., ) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of CO₂ from the propanoic acid group) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positioning, if single crystals are obtainable .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Critical precautions include:

- Ventilation : Use fume hoods for reactions and local exhaust for powder handling to minimize inhalation risks .

- PPE : Nitrile gloves (≥0.11 mm thickness) and Tyvek® suits to prevent dermal exposure; safety goggles with side shields .

- Decontamination : Immediate use of emergency showers/eye washes upon contact. Avoid dry sweeping; use HEPA-filtered vacuums for spills .

Note: Air monitoring (NIOSH Method 5001) is advised to ensure exposure remains below 1 mg/m³ .

Advanced Research Questions

Q. Q4. How can researchers identify and quantify synthetic byproducts or degradation products of this compound?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for common byproducts like dechlorinated analogs or ester derivatives (e.g., methyl propanoate side products) .

- Isolation and Characterization : Prep-HPLC to isolate impurities, followed by ¹H NMR and HRMS for structural elucidation. Reference standards (e.g., ) aid in quantification .

Table 2: Common Byproducts and Detection Methods

| Byproduct | m/z (Observed) | Diagnostic NMR Shift |

|---|---|---|

| Dechlorinated analog | 259.1 [M+H]⁺ | δ 6.8–7.2 (aromatic) |

| Methyl ester derivative | 287.1 [M+H]⁺ | δ 3.7 (OCH₃) |

Q. Q5. How can discrepancies in reported reactivity of the formyl group be resolved in nucleophilic addition reactions?

Methodological Answer: The formyl group’s reactivity is influenced by electronic effects from adjacent substituents:

- Steric Hindrance : The chloro and methoxy groups at positions 2 and 6 may restrict access to the formyl group, reducing reaction rates with bulky nucleophiles .

- Electronic Effects : Electron-withdrawing chloro groups enhance formyl electrophilicity, while methoxy groups donate electrons, creating a balance.

Q. Experimental Design :

Conduct kinetic studies with model nucleophiles (e.g., hydroxylamine) under controlled conditions (pH 7–9).

Compare reactivity with analogs lacking chloro/methoxy groups (e.g., ’s dichlorophenoxy derivative) .

Q. Q6. How should researchers address contradictions in spectral data interpretation, such as ambiguous NOESY correlations?

Methodological Answer:

- Dynamic Effects : Rotational flexibility of the propanoic acid chain may lead to variable NOESY signals. Use variable-temperature NMR to stabilize conformers .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and simulate NMR spectra for comparison .

- Cross-Validation : Compare with X-ray structures of related compounds (e.g., ’s tert-butyl derivative) to validate spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.